molecular formula C10H10O4 B140743 1,4-Phenylenediacetic acid CAS No. 7325-46-4

1,4-Phenylenediacetic acid

Cat. No. B140743
Key on ui cas rn: 7325-46-4
M. Wt: 194.18 g/mol
InChI Key: SLWIPPZWFZGHEU-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

Borane-methyl sulfide complex (2M solution in tetrahydrofuran, 80 mL) was added over 20 min to a stirred solution of 2,2′-(1,4-phenylene)diacetic acid (10.20 g) in tetrahydrofuran (100 mL) cooled in an ice bath. After 16 h, the reaction mixture was carefully quenched with methanol (40 mL). The solution was evaporated in vacuo and the resulting gum was partitioned between ethyl acetate and saturated aqueous ammonium chloride. The ethyl acetate solution was separated, dried over magnesium sulphate, filtered and evaporated in vacuo to give the subtitled compound as gum. Yield 8.64 g.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B.CSC.[C:5]1([CH2:15][C:16](O)=[O:17])[CH:10]=[CH:9][C:8]([CH2:11][C:12](O)=[O:13])=[CH:7][CH:6]=1>O1CCCC1>[C:8]1([CH2:11][CH2:12][OH:13])[CH:7]=[CH:6][C:5]([CH2:15][CH2:16][OH:17])=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
B.CSC
Name
Quantity
10.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)CC(=O)O)CC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the reaction mixture was carefully quenched with methanol (40 mL)
CUSTOM
Type
CUSTOM
Details
The solution was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting gum was partitioned between ethyl acetate and saturated aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
The ethyl acetate solution was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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